molecular formula C21H15ClFN3O2S B2691392 N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207013-35-1

N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2691392
CAS No.: 1207013-35-1
M. Wt: 427.88
InChI Key: YTAYGTIXIWOODB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural attributes include:

  • Position 3 substitution: An acetamide group linked to a 2-chloro-4-fluorophenyl moiety, introducing halogen-mediated electronic effects and hydrogen-bonding capabilities.
    This scaffold is analogous to bioactive molecules targeting inflammation, cancer, and microbial infections .

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-12-2-4-13(5-3-12)15-10-29-20-19(15)24-11-26(21(20)28)9-18(27)25-17-7-6-14(23)8-16(17)22/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAYGTIXIWOODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into its biological activity, focusing on its antiproliferative effects, mechanism of action, and relevant research findings.

  • Molecular Formula : C22H17ClFN3O2S2
  • Molecular Weight : 474 g/mol
  • IUPAC Name : N-(2-chloro-4-fluorophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

Anticancer Activity

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of liver (HepG2) and prostate (PC-3) cancer cells.

In Vitro Studies

  • Cytotoxicity Assays : The cytotoxic effects were evaluated using the MTT assay, which measures cell viability. The results indicated that the compound exhibited moderate to high cytotoxic activity across different concentrations.
    CompoundCell LineIC50 (µM)
    This compoundHepG23.105
    This compoundPC-33.023
    These values suggest that the compound is effective in inhibiting cell proliferation at micromolar concentrations.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinases : The compound has been found to inhibit key kinases such as VEGFR-2 and AKT. Inhibition of these pathways is crucial as they are often upregulated in cancer cells, contributing to increased survival and proliferation.
    • VEGFR-2 IC50 : 0.075 µM
    • AKT IC50 : 4.60 µM

This dual inhibition leads to a cascade of events resulting in cell cycle arrest and apoptosis (programmed cell death), particularly through the activation of caspase-3.

Case Studies and Experimental Data

In a study published in PMC, various thiophene derivatives were synthesized and screened for their biological activity. The following findings were reported:

  • Cell Cycle Arrest : The compound induced S phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptotic Induction : Mechanistic studies revealed that treatment with the compound resulted in increased caspase activity, indicating the initiation of apoptosis.
  • Binding Studies : Molecular docking studies demonstrated that the compound binds effectively to the active sites of VEGFR-2 and AKT, suggesting a strong interaction that may underlie its inhibitory effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Compound Name Core Structure R1 (Position 7) R2 (Acetamide Substituent) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-methylphenyl 2-chloro-4-fluorophenyl 409.888 Not reported C=O (amide, ketone), Cl, F
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one Phenyl 2-chloro-4-methylphenyl 409.888 Not reported C=O (amide, ketone), Cl
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-fluorophenyl 3-methoxybenzyl 423.462 Not reported C=O (amide, ketone), F, OCH₃
6-fluoro-N-(7-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl)acetamide Benzothieno[3,2-d]pyrimidin-4-one Fluoro Fluoro 307.28 210–212 C=O (amide, ketone), F
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-chlorophenyl 2-(trifluoromethyl)phenyl 487.92 Not reported C=O (amide, ketone), Cl, CF₃

Key Observations :

  • Core Modifications: Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., ) exhibit distinct electronic properties due to the fused benzene ring, often correlating with anti-inflammatory activity .
  • Molecular Weight : The target compound (409.89 g/mol) is lighter than analogs with trifluoromethyl or methoxybenzyl groups (423–487 g/mol), suggesting improved bioavailability .
Anti-Inflammatory Activity
  • Benzothieno[3,2-d]pyrimidin-4-one sulfonamides (e.g., ) inhibit COX-2 and iNOS in keratinocytes (IC₅₀: 0.5–5 µM) and reduce PGE₂ production.
  • Thieno[3,2-d]pyrimidin-4-one acetamides: The target compound’s acetamide group may lack sulfonamide-mediated COX-2 inhibition but could target alternative pathways (e.g., kinase inhibition).
Antimicrobial and Anticancer Activity
  • Thieno[2,3-d]pyrimidin-4-one derivatives (e.g., ) show moderate antimicrobial activity (MIC: 25–50 µg/mL) against S. aureus and E. coli.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) and confirms amide bond formation (NH resonance ~δ 10.5 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (e.g., C₂₃H₁₆ClFN₃O₂S) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: ~1.76 Å; pyrimidine ring planarity) and confirms stereoelectronic effects .
    Advanced Tip : Pair crystallography with DFT calculations to model electronic properties and predict reactivity .

How can researchers resolve contradictory bioactivity data in kinase inhibition assays involving this compound?

Advanced Research Focus
Contradictions may arise due to:

  • Assay conditions : Variations in ATP concentration (e.g., 10–100 µM) or buffer pH alter IC₅₀ values. Standardize using kinase profiling panels .
  • Structural analogs : Compare with derivatives (e.g., N-(4-chlorophenyl) analogs) to identify substituent-specific effects on target binding .
  • Off-target effects : Perform selectivity screens (e.g., Eurofins KinaseProfiler) to rule out interactions with unrelated kinases .
    Methodological Solution : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and validate dose-response curves .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the thieno[3,2-d]pyrimidine core?

Q. Advanced Research Focus

  • Core modifications : Introduce substituents at C-2 (e.g., methyl, fluorine) to enhance hydrophobic interactions with kinase ATP pockets .
  • Acetamide linker optimization : Replace sulfur with oxygen or methylene to assess steric/electronic effects on potency .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to map essential hydrogen-bonding motifs (e.g., pyrimidine N1 interaction with kinase hinge region) .
    Data-Driven Approach : Generate a SAR table comparing IC₅₀ values against structural variants (Table 1):
Substituent PositionModificationIC₅₀ (nM)Selectivity Ratio (vs. Off-target)
C-7 (4-methylphenyl)–CH₃ → –CF₃12 → 815 → 22
Acetamide sulfurS → O12 → 4515 → 5

How should researchers design in vivo pharmacokinetic studies for this compound?

Q. Advanced Research Focus

  • Dosing regimen : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models to assess bioavailability .
  • Analytical methods : Use LC-MS/MS to quantify plasma concentrations (LOQ: 0.1 ng/mL) and measure t₁/₂, Cmax, and AUC .
  • Metabolite identification : Incubate with liver microsomes (human/rat) to detect phase I/II metabolites (e.g., hydroxylation at C-4 of the pyrimidine ring) .
    Critical Parameter : Adjust formulation (e.g., PEG-400/saline) to improve solubility (>50 µM) and reduce plasma protein binding .

What computational methods predict the compound’s binding mode to tyrosine kinase targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with EGFR or VEGFR2 (PDB IDs: 1M17, 3WZE). Key residues: Lys721 (EGFR), Asp1046 (VEGFR2) .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of hydrogen bonds (e.g., acetamide carbonyl with hinge region) .
  • Free-energy calculations : MM-GBSA estimates ΔGbinding to rank derivatives .

How can researchers mitigate synthetic challenges in scaling up this compound for preclinical studies?

Q. Basic Research Focus

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce costs in Suzuki-Miyaura couplings .
  • Green solvents : Replace DMF with Cyrene or 2-MeTHF to enhance sustainability .
    Quality Control : Validate batches via HPLC (≥98% purity) and ICP-MS to ensure heavy-metal residues <10 ppm .

What in vitro models are suitable for evaluating this compound’s antitumor efficacy?

Q. Advanced Research Focus

  • Cell line panels : Screen against NCI-60 or patient-derived xenograft (PDX) cells to identify responsive subtypes (e.g., EGFR-mutant NSCLC) .
  • 3D spheroid assays : Mimic tumor microenvironments using Matrigel-embedded cultures to assess penetration and hypoxia-selective cytotoxicity .
  • Combination studies : Test synergy with cisplatin or paclitaxel using Chou-Talalay analysis (combination index <1 indicates synergy) .

How do researchers validate target engagement in cellular assays?

Q. Advanced Research Focus

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization post-treatment (e.g., EGFR melting temperature shift ≥2°C) .
  • Western blotting : Quantify phosphorylation inhibition (e.g., p-EGFR Tyr1068) at IC₅₀ concentrations .
  • BRET/FRET biosensors : Use real-time kinase activity reporters (e.g., NanoBRET) in live cells .

What strategies address poor aqueous solubility during formulation development?

Q. Basic Research Focus

  • Salt formation : Synthesize hydrochloride or mesylate salts to enhance solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) or liposomes to improve bioavailability .
  • Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for in vivo dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.